molecular formula C10H10O4S B12004269 2-[(1-Carboxyethyl)sulfanyl]benzoic acid CAS No. 7461-86-1

2-[(1-Carboxyethyl)sulfanyl]benzoic acid

Cat. No.: B12004269
CAS No.: 7461-86-1
M. Wt: 226.25 g/mol
InChI Key: YTONAIFUSYIRFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Carboxyethyl)sulfanyl]benzoic acid is an organic compound with the molecular formula C10H10O4S It is a derivative of benzoic acid, featuring a carboxyethyl group and a sulfanyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Carboxyethyl)sulfanyl]benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with an appropriate carboxyethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then acidified to precipitate the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Carboxyethyl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyethyl group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(1-Carboxyethyl)sulfanyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Carboxyethyl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the carboxyethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Carboxyethyl)sulfanyl]benzoic acid is unique due to the presence of both a carboxyethyl group and a sulfanyl group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

CAS No.

7461-86-1

Molecular Formula

C10H10O4S

Molecular Weight

226.25 g/mol

IUPAC Name

2-(1-carboxyethylsulfanyl)benzoic acid

InChI

InChI=1S/C10H10O4S/c1-6(9(11)12)15-8-5-3-2-4-7(8)10(13)14/h2-6H,1H3,(H,11,12)(H,13,14)

InChI Key

YTONAIFUSYIRFF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=CC=CC=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.